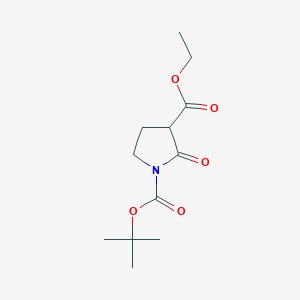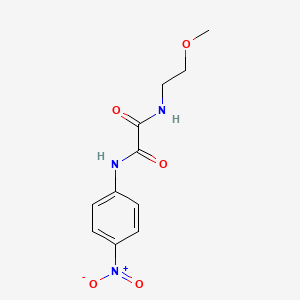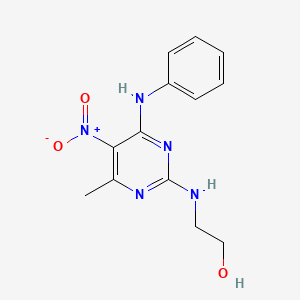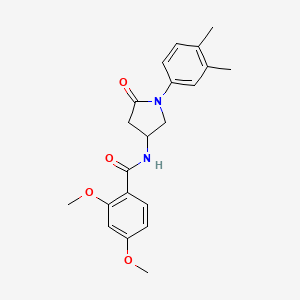![molecular formula C17H17ClN2O3S B2744414 {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone CAS No. 333757-02-1](/img/structure/B2744414.png)
{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Applications De Recherche Scientifique
Potential Therapeutic Agent Development
Antimicrobial and Antifungal Activities : A study revealed the synthesis of diphenyl piperazine-based sulfanilamides, starting from commercially available acetanilide and (4-chlorophenyl)(phenyl)methanone. The synthesized compounds exhibited significant antimicrobial and antifungal activities, showing better inhibitory potency than sulfanilamide against all tested bacterial strains (Wang et al., 2011).
Anticancer and Antituberculosis Studies : Research focused on the synthesis of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed significant anticancer and antituberculosis activities. Some compounds exhibited notable invitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).
Enzyme Inhibition for Alzheimer's Disease : Multifunctional amides synthesized from {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone and other electrophiles demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. The enzyme inhibition activity against acetyl and butyrylcholinestrase enzymes suggests potential applications in Alzheimer's disease therapeutic development (Hassan et al., 2018).
Therapeutic Agents for Alzheimer's Disease : Another study synthesized a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives showing good enzyme inhibitory activity. One compound displayed excellent inhibitory effects against acetyl- and butyrylcholinesterase, surpassing standard references. This suggests potential utility as therapeutic agents for Alzheimer's disease (Hussain et al., 2017).
Mécanisme D'action
Target of Action
The primary target of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone is the H1 receptors . These receptors are involved in allergic reactions, and their activation by histamine can lead to symptoms of allergies .
Mode of Action
This compound acts as an antagonist at the H1 receptors . It has a higher affinity for these receptors than histamine, meaning it can effectively block the action of histamine and prevent the allergic response .
Biochemical Pathways
It’s known that the blockade of h1 receptors can inhibit the release of other inflammatory mediators and reduce the symptoms of allergies .
Pharmacokinetics
Similar compounds are known to be well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.
Result of Action
The primary result of the action of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone is the reduction of allergic symptoms. By blocking the action of histamine at the H1 receptors, it can prevent the inflammatory response that leads to symptoms such as itching, redness, and swelling .
Action Environment
The efficacy and stability of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound. Additionally, the presence of other substances in the body could potentially affect the compound’s action, either by interacting with the compound itself or by altering the state of the H1 receptors .
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOOKEHFLSBDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2744336.png)

![4-Methyl-2-[(4-methylquinazolin-2-yl)methoxymethyl]quinazoline](/img/structure/B2744339.png)
![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2744340.png)
![N'-(4-Ethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2744341.png)
![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2744347.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)

![1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2744353.png)